molecular formula C25H25N3O2 B2557891 N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide CAS No. 638141-52-3

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide

Cat. No.: B2557891
CAS No.: 638141-52-3
M. Wt: 399.494
InChI Key: PDBPMEVSNHUVPT-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with 2-phenoxyacetic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 1H-1,3-benzodiazole-2-yl ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-19-11-13-20(14-12-19)17-28-23-10-6-5-9-22(23)27-24(28)15-16-26-25(29)18-30-21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBPMEVSNHUVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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